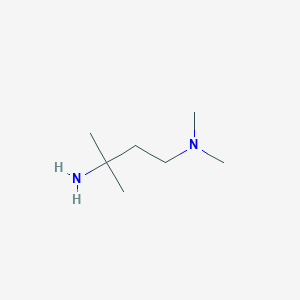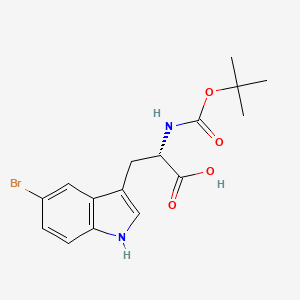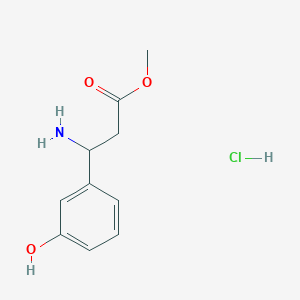
Methyl-4-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
This compound is often used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It can also be used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . The predicted boiling point is 346.7±27.0 °C, and the predicted density is 1.06±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese . Sie wird zur Synthese verschiedener Organoboranverbindungen verwendet, die für ihre hohe Stabilität, geringe Toxizität und hohe Reaktivität in verschiedenen Transformationsprozessen bekannt sind .
Arzneimittelsynthese
In der organischen Synthese von Arzneimitteln werden Boronsäureverbindungen wie diese üblicherweise zum Schutz von Diolen verwendet . Sie werden in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .
Enzyminhibitoren
Boronsäureverbindungen werden oft als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet . Sie finden Anwendung bei der Behandlung von Tumoren und mikrobiellen Infektionen .
Krebsmedikamente
Boronsäureverbindungen können auch zur Behandlung von Krebs eingesetzt werden . Sie werden zur Synthese von Krebsmedikamenten verwendet .
Fluoreszierende Sonden
Boronsäureverbindungen können als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren .
Arzneimittel-Abgabesysteme
Boronsäureesterbindungen werden häufig beim Aufbau von stimuli-responsiven Medikamententrägern verwendet . Diese Träger können Antikrebsmittel, Insulin und Gene beladen . Das Medikament wird über kovalente oder nicht-kovalente Wechselwirkungen auf den Träger geladen, und die Bildung und Auflösung der Boronsäureesterbindung in verschiedenen Umgebungen wird verwendet, um eine kontrollierte Freisetzung des Medikaments zu erreichen .
Aktives pharmazeutisches Zwischenprodukt
Es wird als aktives pharmazeutisches Zwischenprodukt verwendet . Es wird auch bei der Gestaltung, Struktur-Wirkungs-Beziehung und Charakterisierung des Entwicklungskandidaten NVP-HSP990 verwendet .
Behandlung von Parodontitis
Ein reaktives Sauerstoffspezies (ROS)-responsives Medikamentenabgabesystem wurde durch strukturelle Modifizierung von Hyaluronsäure (HA) mit Phenylboronsäurepinacolester (PBAP) entwickelt . Dieses System kann zur Behandlung von Parodontitis eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound is likely to interact with its targets via the boron atom, which can form reversible covalent bonds with biological molecules. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions, which form carbon-carbon bonds and are crucial in organic synthesis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3467±270 °C and a density of 106±01 g/cm3 . It is also noted to be moisture sensitive .
Result of Action
The compound’s ability to form reversible covalent bonds with biological targets suggests it could potentially alter the function of these targets .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is noted to be moisture sensitive, suggesting that it should be stored in a cool, dry, and well-ventilated condition . Additionally, the compound should be kept away from oxidizing agents and ignition sources .
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-9-10(13(17)19-6)7-8-12(11)18-5/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCIPMAUSEQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620173 | |
| Record name | Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-10-8 | |
| Record name | Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-methoxycarbonylphenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)







![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
![Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)
